molecular formula C17H17BrO B1293210 3'-Bromo-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-14-1

3'-Bromo-3-(3,4-dimethylphenyl)propiophenone

Cat. No. B1293210
CAS RN: 898779-14-1
M. Wt: 317.2 g/mol
InChI Key: WXRQGLLSAAQUGZ-UHFFFAOYSA-N
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Description

3’-Bromo-3-(3,4-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H17BrO . It has been used in the synthesis of various isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid and 2-(methylamino)-1-(3-bromophenyl)propan-1-one .


Molecular Structure Analysis

The molecular structure of 3’-Bromo-3-(3,4-dimethylphenyl)propiophenone consists of a bromophenyl group and a 3,4-dimethylphenyl group attached to a propiophenone backbone . The exact 3D conformer and other structural details can be found in databases like PubChem .


Chemical Reactions Analysis

3’-Bromo-3-(3,4-dimethylphenyl)propiophenone has been used as a precursor in the synthesis of various compounds. For instance, it has been used in the synthesis of o-, m-, and p- isomers of (±)-2-[3-(hydroxybenzoyl)phenyl]propanoic acid and 2-(methylamino)-1-(3-bromophenyl)propan-1-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Bromo-3-(3,4-dimethylphenyl)propiophenone include a molecular weight of 317.2 g/mol . More detailed properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis of Hydroxybenzoylphenyl Propanoic Acid Isomers

This compound is utilized in the synthesis of ortho-, meta-, and para-isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid . These isomers are significant due to their potential anti-inflammatory and analgesic properties. They are also studied for their role in inhibiting certain enzymes that are involved in inflammatory processes.

Production of Methylamino Propanones

Another application involves the synthesis of 2-(methylamino)-1-(3-bromophenyl)propan-1-one . This compound is of interest in medicinal chemistry for its stimulant effects and is being researched for potential therapeutic applications.

Phthalocyanine-Fullerene Dyads

3’-Bromo-3-(3,4-dimethylphenyl)propiophenone is used in the synthesis and characterization of monoisomeric phthalocyanines and phthalocyanine-fullerene dyads . These dyads are promising materials for organic photovoltaic cells due to their enhanced light absorption and charge transfer capabilities.

properties

IUPAC Name

1-(3-bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-6-7-14(10-13(12)2)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRQGLLSAAQUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644837
Record name 1-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-3-(3,4-dimethylphenyl)propiophenone

CAS RN

898779-14-1
Record name 1-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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